molecular formula C43H64O13 B14021749 TR-Peg12-OH

TR-Peg12-OH

Cat. No.: B14021749
M. Wt: 789.0 g/mol
InChI Key: KXUMMTKQMGPKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : TR-Peg12-OH is typically synthesized through the polymerization of ethylene oxide with ethylene glycol or diethylene glycol under alkaline conditions. The reaction involves the sequential addition of ethylene oxide to the hydroxyl groups of the glycol, resulting in the formation of the polyethylene glycol chain .

Industrial Production Methods: : Industrial production of this compound involves large-scale polymerization processes, often carried out in reactors under controlled temperature and pressure conditions. The purity and molecular weight distribution of the product are critical parameters that are monitored and controlled during production .

Chemical Reactions Analysis

Types of Reactions: : TR-Peg12-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

Chemistry: : TR-Peg12-OH is used as a cross-linking agent and a spacer in the synthesis of various polymers and bioconjugates. It enhances the solubility and stability of the resulting compounds .

Biology: : In biological research, this compound is employed in the modification of proteins and peptides to improve their solubility and reduce immunogenicity. It is also used in the preparation of hydrogels for tissue engineering .

Medicine: : this compound is utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents. It is also used in the formulation of PEGylated drugs, which have improved pharmacokinetic properties .

Industry: : In industrial applications, this compound is used as a surfactant, lubricant, and dispersing agent. It is also employed in the production of cosmetics and personal care products .

Mechanism of Action

Mechanism: : TR-Peg12-OH exerts its effects primarily through its hydrophilic nature and ability to form hydrogen bonds. It interacts with water molecules, enhancing the solubility of hydrophobic compounds. In biological systems, it reduces protein aggregation and immunogenicity by forming a protective hydrophilic layer around the protein .

Molecular Targets and Pathways: : The primary molecular targets of this compound are proteins and peptides. It modifies their surface properties, leading to improved solubility and stability. The pathways involved include non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific chain length and the presence of hydroxyl groups at both ends, making it highly versatile for various applications. Its ability to enhance solubility and reduce immunogenicity sets it apart from other polyethylene glycol derivatives .

Properties

Molecular Formula

C43H64O13

Molecular Weight

789.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C43H64O13/c44-16-17-45-18-19-46-20-21-47-22-23-48-24-25-49-26-27-50-28-29-51-30-31-52-32-33-53-34-35-54-36-37-55-38-39-56-43(40-10-4-1-5-11-40,41-12-6-2-7-13-41)42-14-8-3-9-15-42/h1-15,44H,16-39H2

InChI Key

KXUMMTKQMGPKOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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